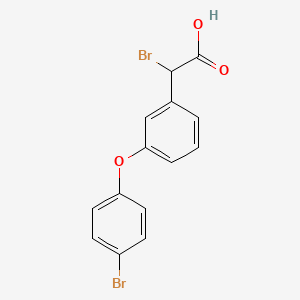
2-Bromo-2-(3-(4-bromophenoxy)phenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-2-(3-(4-bromophenoxy)phenyl)acetic acid is an organic compound with the molecular formula C14H11BrO3. This compound is characterized by the presence of bromine atoms attached to both the phenyl and phenoxy groups, making it a brominated derivative of phenylacetic acid. It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-(3-(4-bromophenoxy)phenyl)acetic acid typically involves the bromination of phenylacetic acid derivatives. One common method includes the reaction of 4-bromophenol with 3-bromophenylacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available brominated benzene derivatives. The process includes:
Bromination: Introduction of bromine atoms to the phenyl and phenoxy groups.
Acetylation: Formation of the acetic acid moiety.
Purification: Crystallization and recrystallization to obtain the pure compound.
化学反应分析
Types of Reactions: 2-Bromo-2-(3-(4-bromophenoxy)phenyl)acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Formation of phenylacetic acid derivatives with different functional groups.
Oxidation: Formation of brominated carboxylic acids or ketones.
Reduction: Formation of brominated alcohols or alkanes.
科学研究应用
2-Bromo-2-(3-(4-bromophenoxy)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials due to its unique brominated structure.
作用机制
The mechanism of action of 2-Bromo-2-(3-(4-bromophenoxy)phenyl)acetic acid involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to participate in various biochemical pathways. It may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
相似化合物的比较
- 2-Bromo-2-phenylacetic acid
- 4-Bromophenylacetic acid
- 2-(4-(4-Methoxyphenoxy)phenyl)acetic acid
- 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid
Comparison: 2-Bromo-2-(3-(4-bromophenoxy)phenyl)acetic acid is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced reactivity in substitution and oxidation reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
属性
分子式 |
C14H10Br2O3 |
|---|---|
分子量 |
386.03 g/mol |
IUPAC 名称 |
2-bromo-2-[3-(4-bromophenoxy)phenyl]acetic acid |
InChI |
InChI=1S/C14H10Br2O3/c15-10-4-6-11(7-5-10)19-12-3-1-2-9(8-12)13(16)14(17)18/h1-8,13H,(H,17,18) |
InChI 键 |
VIGZCFMIRKNUMF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)Br)C(C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


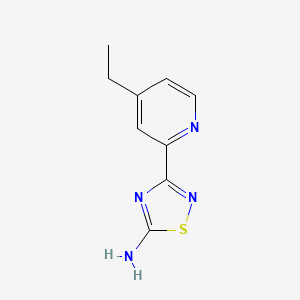
![3-[(Oxan-2-yl)oxy]propanal](/img/structure/B13887009.png)


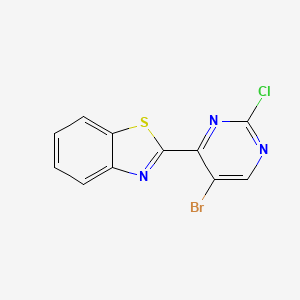

![4,7-dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13887046.png)
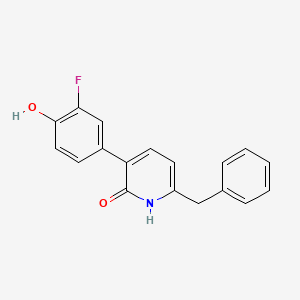
![[3,4,6-Triacetyloxy-5-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13887063.png)
![4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]Pyrimidine](/img/structure/B13887064.png)
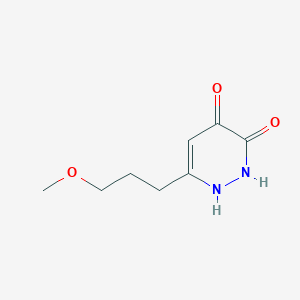
![Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane](/img/structure/B13887075.png)
![2-({[3-(Methylsulfanyl)phenyl]carbamoyl}oxy)ethyl prop-2-enoate](/img/structure/B13887076.png)

